molecular formula C17H16INO2 B5360264 3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one

3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one

Cat. No. B5360264
M. Wt: 393.22 g/mol
InChI Key: CDCNYBNSMJATFJ-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IBMP-8 or iodobenzyl-4-methoxychalcone, and it is a member of the chalcone family of compounds. IBMP-8 has a unique chemical structure that makes it an attractive candidate for scientific research.

Mechanism of Action

The mechanism of action of IBMP-8 is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. IBMP-8 has also been shown to induce cell cycle arrest in cancer cells, which prevents them from dividing and multiplying.
Biochemical and Physiological Effects:
IBMP-8 has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. IBMP-8 has also been shown to induce apoptosis in cancer cells, which is the programmed cell death of cancer cells. Additionally, IBMP-8 has been shown to induce cell cycle arrest in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of IBMP-8 for lab experiments is its ability to inhibit the growth of cancer cells. This makes it an attractive candidate for the development of new cancer therapies. Additionally, IBMP-8 has been shown to induce apoptosis in cancer cells, which is a desirable outcome for cancer therapy. However, one of the limitations of IBMP-8 for lab experiments is its complex synthesis process. This makes it difficult and time-consuming to produce large quantities of the compound for research purposes.

Future Directions

There are several future directions for the research of IBMP-8. One direction is the development of new cancer therapies based on the compound. Another direction is the study of the mechanism of action of IBMP-8 to gain a better understanding of how it works. Additionally, the synthesis process of IBMP-8 could be optimized to make it more efficient and cost-effective. Finally, the effects of IBMP-8 on other diseases and conditions could be studied to determine its potential applications in other areas of research.
Conclusion:
IBMP-8 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has shown potential as a cancer therapy due to its ability to inhibit the growth of cancer cells and induce apoptosis. However, the complex synthesis process of IBMP-8 is a limitation for lab experiments. Despite this, there are several future directions for the research of IBMP-8, including the development of new cancer therapies and the study of its mechanism of action.

Synthesis Methods

The synthesis of IBMP-8 is a complex process that involves several steps. The first step involves the preparation of 4-methoxybenzaldehyde and 4-iodoaniline. These two compounds are then combined to form the intermediate product, 4-methoxybenzylidene-4'-iodoaniline. The final step involves the reaction of the intermediate product with acetone in the presence of a catalyst to form IBMP-8.

Scientific Research Applications

IBMP-8 has shown potential applications in various fields of scientific research. One of the primary areas of research is in the field of cancer therapy. IBMP-8 has been shown to inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death of cancer cells. This makes IBMP-8 an attractive candidate for the development of new cancer therapies.

properties

IUPAC Name

(E)-3-(4-iodoanilino)-1-(4-methoxyphenyl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16INO2/c1-12(19-15-7-5-14(18)6-8-15)11-17(20)13-3-9-16(21-2)10-4-13/h3-11,19H,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCNYBNSMJATFJ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)OC)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)OC)/NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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